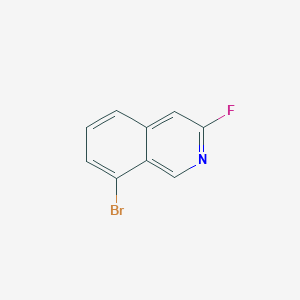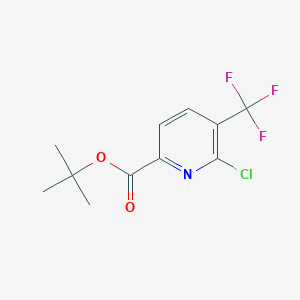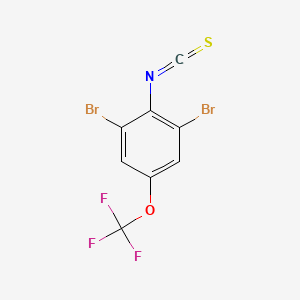![molecular formula C10H6F2O5 B13679963 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid is a chemical compound characterized by the presence of a difluorobenzo dioxole moiety and a propanoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of tetrahydrofuran (THF) as a solvent and dihydrogen peroxide as an oxidizing agent . The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxopropanoic acid group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dihydrogen peroxide in THF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The difluorobenzo dioxole moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
(E)-3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid: Shares the difluorobenzo dioxole moiety but differs in the presence of an acrylic acid group.
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile: Contains a nitrile group instead of the oxopropanoic acid group.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Features a boronic acid group, making it useful in cross-coupling reactions.
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H6F2O5 |
|---|---|
分子量 |
244.15 g/mol |
IUPAC 名称 |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F2O5/c11-10(12)16-7-2-1-5(4-8(7)17-10)3-6(13)9(14)15/h1-2,4H,3H2,(H,14,15) |
InChI 键 |
FYCYPFFSHWGDIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CC(=O)C(=O)O)OC(O2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


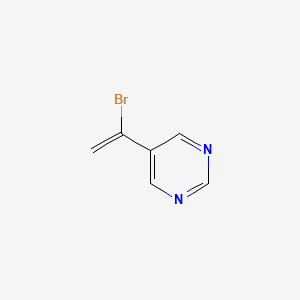


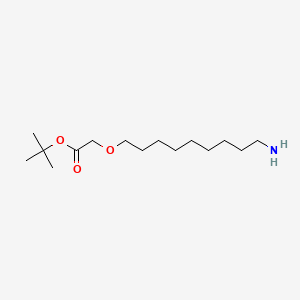
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
